(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride
CAS No.: 1210015-85-2
Cat. No.: VC2917784
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210015-85-2 |
|---|---|
| Molecular Formula | C10H14ClNO3 |
| Molecular Weight | 231.67 g/mol |
| IUPAC Name | (6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO3.ClH/c1-12-8-5-10-9(4-7(8)6-11)13-2-3-14-10;/h4-5H,2-3,6,11H2,1H3;1H |
| Standard InChI Key | ZFBUVGIBIKATAD-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1CN)OCCO2.Cl |
| Canonical SMILES | COC1=CC2=C(C=C1CN)OCCO2.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
(7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride is identified by various synonyms and chemical identifiers in scientific literature and chemical databases. The compound is formally known by its IUPAC name, with several alternative names also in use. Table 1 presents the key identification parameters for this compound .
Table 1: Identification Parameters of (7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride
The compound's unique identification parameters, particularly its CAS number and structural identifiers like InChI and SMILES, allow for unambiguous identification in chemical databases and literature .
Molecular Structure and Physical Properties
(7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride possesses a distinctive molecular structure with specific physical and chemical properties. The core structure consists of a benzene ring fused with a 1,4-dioxane heterocycle, forming the 2,3-dihydrobenzo[b] dioxin scaffold. Key substituents include a methoxy group at position 7 and a methanamine moiety at position 6, with the compound existing as a hydrochloride salt.
Table 2: Structural and Physical Properties of (7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride
The molecular formula C10H14ClNO3 reflects the presence of the hydrochloride moiety (HCl) in addition to the organic component (C10H13NO3) . The molecular weight of 231.67 g/mol places it in a range commonly associated with drug-like molecules, adhering to Lipinski's rule of five for potential orally active compounds.
Structural Characteristics and Functional Features
The structural characteristics of (7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride significantly influence its chemical behavior, reactivity, and potential biological activity. The compound features several key structural elements:
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2,3-Dihydrobenzo[b] dioxin Core: This heterocyclic system provides a rigid, semi-planar scaffold that influences the three-dimensional orientation of substituents. The dioxin ring introduces oxygen atoms that can serve as hydrogen bond acceptors in interactions with biological targets.
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Methoxy Group at Position 7: The methoxy substituent contributes electron density to the aromatic ring through resonance, potentially enhancing interactions with electron-deficient biological targets. This group can also participate in hydrogen bonding as an acceptor.
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Methanamine Group at Position 6: The primary amine functionality introduces a basic center that is protonated in the hydrochloride salt form. This positively charged group can participate in ionic interactions and serve as a hydrogen bond donor in biological systems.
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Hydrochloride Salt Formation: The conversion of the free base to the hydrochloride salt enhances water solubility and stability, making the compound more suitable for biological testing and pharmaceutical applications.
The relative positioning of the methoxy and methanamine groups on the benzodioxin scaffold creates a specific electronic distribution and three-dimensional structure that may be critical for interactions with biological targets such as enzymes, receptors, or other proteins.
Synthesis Methods
Reaction Conditions and Considerations
The successful synthesis of (7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride requires careful control of reaction conditions to optimize yield, purity, and selectivity. Key considerations include:
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Temperature Control: Many of the reactions in the synthetic pathway, particularly the cyclization to form the dioxin ring and reactions involving amine functionalities, are sensitive to temperature. Careful temperature control is essential to minimize side reactions and optimize yields.
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Solvent Selection: The choice of solvent can significantly impact reaction efficiency. For example, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred for nucleophilic substitution reactions, while ethereal solvents might be more suitable for reduction reactions.
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Catalyst and Reagent Selection: The selection of appropriate catalysts and reagents affects both the efficiency and selectivity of reactions. For example, different reducing agents may offer varying levels of selectivity when converting a cyano group to an amine.
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pH Control: Reactions involving amine functionalities are particularly sensitive to pH, which must be carefully controlled to achieve the desired transformations and prevent unwanted side reactions.
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Purification Strategies: Effective purification techniques, such as recrystallization, column chromatography, or preparative HPLC, are essential for obtaining the final product in high purity, which is critical for biological and pharmaceutical applications.
Alternative Synthetic Routes
Alternative synthetic approaches for (7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride might include:
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Convergent Synthesis: Building the benzodioxin core and the amine-containing side chain separately, then coupling them at a later stage of the synthesis.
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Late-Stage Functionalization: Introducing the methoxy group at a later stage of the synthesis through selective functionalization of a simpler benzodioxin intermediate.
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Enzymatic Approaches: Utilizing biocatalytic methods for specific transformations, such as selective oxidation or reduction steps, potentially offering advantages in terms of regioselectivity and stereoselectivity.
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Flow Chemistry: Implementing continuous flow chemistry techniques for improved scalability, safety, and control over reaction parameters, particularly for hazardous or sensitive transformations.
The choice of synthetic route depends on factors such as the availability of starting materials, the scale of synthesis, equipment constraints, and specific requirements for yield and purity.
Physical and Chemical Properties
Solubility Profile
The solubility characteristics of (7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride are influenced by its chemical structure, particularly the combination of the relatively hydrophobic benzodioxin core with the polar, ionizable amine hydrochloride moiety. Table 3 outlines the expected solubility profile across different solvent types.
Table 3: Predicted Solubility Profile of (7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride
| Solvent Category | Expected Solubility | Rationale |
|---|---|---|
| Water | Moderate to good | The hydrochloride salt form enhances water solubility through ionization |
| Alcohols (methanol, ethanol) | Good to excellent | Capable of solvating both the ionic portion and the aromatic core |
| Polar aprotic solvents (DMSO, DMF) | Excellent | Effective at solvating compounds with both polar and non-polar regions |
| Chlorinated solvents (dichloromethane, chloroform) | Moderate | Can interact with both the aromatic system and the polar groups |
| Ethers (diethyl ether, THF) | Poor to moderate | Limited ability to solvate the ionic hydrochloride portion |
| Hydrocarbons (hexane, toluene) | Poor | Insufficient polarity to solvate the ionic portion |
The solubility characteristics of the compound have important implications for:
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Selection of appropriate solvents for synthetic procedures and purification
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Development of analytical methods for quantification
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Formulation strategies for potential pharmaceutical applications
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Design of biological assays to evaluate its activity
Spectroscopic Properties
Spectroscopic techniques provide valuable information for the characterization and identification of (7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride. Based on its structure, the following spectroscopic characteristics would be expected:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for:
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Aromatic protons (δ ~6.5-7.5 ppm)
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Methoxy protons (δ ~3.7-3.9 ppm)
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Dioxane ring protons (δ ~4.2-4.4 ppm)
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Methylene protons adjacent to the amine (δ ~3.7-4.0 ppm)
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Amine protons (broad signal, position dependent on pH and solvent)
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¹³C NMR would display signals for the aromatic carbons, methoxy carbon, dioxane ring carbons, and the methylene carbon.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for:
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N-H stretching (~3300-3500 cm⁻¹)
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C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹)
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C-O stretching (methoxy and dioxane, ~1000-1300 cm⁻¹)
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Aromatic ring vibrations (~1400-1600 cm⁻¹)
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Mass Spectrometry:
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The molecular ion peak corresponding to the free base (M⁺-HCl, m/z 195)
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Characteristic fragmentation patterns, potentially including loss of the amine group, cleavage of the dioxane ring, or loss of the methoxy group
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UV-Visible Spectroscopy:
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Absorption maxima related to the aromatic system, typically in the range of 250-300 nm
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Possible additional absorptions due to the influence of the methoxy and amine substituents
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These spectroscopic properties are essential for confirming the identity and purity of the compound, monitoring reactions during synthesis, and assessing stability under various conditions.
Biological Activity and Research Applications
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of benzodioxane derivatives provides insight into how structural modifications might affect biological activity. For compounds related to (7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride, several SAR considerations are particularly relevant:
Table 4: Structure-Activity Relationship Considerations for Benzodioxane Derivatives
| Structural Feature | Potential Impact on Activity | SAR Implications |
|---|---|---|
| Methoxy Position | Alters electronic distribution and binding orientation | Position 7 may optimize interactions with specific binding pockets |
| Methanamine Substituent | Provides a basic center for ionic interactions | Primary amine offers hydrogen bonding capacity; potential for derivatization |
| Dioxane Ring | Influences molecular rigidity and conformation | Restricts conformational flexibility; affects binding entropy |
| Salt Form | Affects solubility and absorption | Hydrochloride salt enhances water solubility and potential bioavailability |
| Aromatic Substitution Pattern | Determines electronic properties and steric effects | Position and nature of substituents critical for receptor specificity |
These structure-activity relationships suggest that modifications to the (7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine scaffold could yield derivatives with altered or enhanced biological activities, offering opportunities for medicinal chemistry research and drug development.
Research Applications
(7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride has potential applications in various research areas:
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Medicinal Chemistry: The compound can serve as a building block or scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders, inflammatory conditions, or cancer.
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Pharmacological Probes: It may function as a chemical probe to investigate biological pathways and receptor systems, helping to elucidate mechanisms of action and structure-function relationships.
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Chemical Biology: The compound could be used in studies exploring protein-ligand interactions, potentially contributing to the understanding of molecular recognition processes.
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Synthetic Methodology Development: It may serve as a model substrate for developing new synthetic methodologies or for studying selective functionalization strategies.
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Analytical Chemistry: The compound could be utilized as a reference standard for the development and validation of analytical methods for similar benzodioxane derivatives.
Comparison with Structurally Related Compounds
Comparing (7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride with structurally related compounds provides insight into the significance of specific structural features and their influence on properties and activities.
Table 5: Comparison of (7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride with Related Compounds
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (refrigerated) | Minimizes potential for degradation; standard practice for many organic compounds |
| Container | Airtight, amber glass | Protects from moisture and light; glass prevents interactions with container material |
| Atmosphere | Dry, optionally inert | Reduces risk of hydrolysis or oxidation; inert gas (e.g., nitrogen) provides additional protection |
| Desiccant | Silica gel or molecular sieves | Absorbs moisture that may enter the container during opening/closing |
| Labeling | Clear identification with date | Ensures traceability and proper handling; allows monitoring of storage time |
Long-term storage may benefit from additional measures such as sealing with parafilm, storage under inert gas, or division into smaller working aliquots to minimize repeated exposure of the bulk material to ambient conditions.
Analytical Methods for Identification and Quantification
Chromatographic Techniques
Chromatographic methods are essential for the identification, purity assessment, and quantification of (7-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)methanamine hydrochloride. Key techniques include:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC using C18 or similar columns is likely effective
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Suitable mobile phases may include acetonitrile/water or methanol/water mixtures with appropriate buffers
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UV detection at wavelengths corresponding to the aromatic system (typically 250-280 nm)
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Method validation should address parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring and preliminary purity assessment
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Silica gel plates with appropriate solvent systems (e.g., dichloromethane/methanol mixtures)
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Visualization methods may include UV light, ninhydrin (for the amine group), or other appropriate staining reagents
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Gas Chromatography (GC):
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May require derivatization of the amine functionality for improved chromatographic performance
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Suitable columns include those with moderately polar stationary phases
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Detection methods may include flame ionization detection (FID) or mass spectrometry (MS)
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Spectroscopic Identification
Spectroscopic methods provide complementary approaches for compound identification and structural confirmation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectroscopy provide detailed structural information
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Two-dimensional techniques such as COSY, HSQC, and HMBC can resolve complex structural features
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NMR can also be used to assess purity when referenced against an internal standard
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Mass Spectrometry:
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Provides molecular weight confirmation and fragmentation patterns for structural elucidation
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Suitable ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI)
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High-resolution mass spectrometry (HRMS) offers precise molecular formula confirmation
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Infrared (IR) Spectroscopy:
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Identifies functional groups and provides a "fingerprint" for compound identification
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Particularly useful for confirming the presence of the amine, methoxy, and benzodioxin moieties
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UV-Visible Spectroscopy:
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Provides information about electronic transitions related to the aromatic system
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Can be used for quantitative analysis when appropriate calibration curves are established
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